(3S,5R)-5-(aminomethyl)pyrrolidin-3-ol dihydrochloride
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Overview
Description
(3S,5R)-5-(aminomethyl)pyrrolidin-3-ol dihydrochloride is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and is often used in the synthesis of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-5-(aminomethyl)pyrrolidin-3-ol dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors, such as amino alcohols or amino acids.
Introduction of the Aminomethyl Group: This step often involves the use of formaldehyde and a reducing agent to introduce the aminomethyl group at the desired position on the pyrrolidine ring.
Resolution of Enantiomers: Given the chiral nature of the compound, enantiomeric resolution may be necessary to obtain the desired (3S,5R) configuration. This can be done using chiral chromatography or crystallization techniques.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(3S,5R)-5-(aminomethyl)pyrrolidin-3-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidinones, while reduction can produce various amine derivatives.
Scientific Research Applications
(3S,5R)-5-(aminomethyl)pyrrolidin-3-ol dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of various fine chemicals and intermediates.
Mechanism of Action
The mechanism of action of (3S,5R)-5-(aminomethyl)pyrrolidin-3-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: Another pyrrolidine derivative with similar structural features but different functional groups.
Pyrrolidin-3-ol: A compound with a hydroxyl group on the pyrrolidine ring, similar to (3S,5R)-5-(aminomethyl)pyrrolidin-3-ol dihydrochloride.
Pyrrolidin-2-amine: A related compound with an amine group on the pyrrolidine ring.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of both aminomethyl and hydroxyl groups. This combination of features makes it particularly valuable in the synthesis of chiral pharmaceuticals and other bioactive molecules.
Properties
Molecular Formula |
C5H14Cl2N2O |
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Molecular Weight |
189.08 g/mol |
IUPAC Name |
(3S,5R)-5-(aminomethyl)pyrrolidin-3-ol;dihydrochloride |
InChI |
InChI=1S/C5H12N2O.2ClH/c6-2-4-1-5(8)3-7-4;;/h4-5,7-8H,1-3,6H2;2*1H/t4-,5+;;/m1../s1 |
InChI Key |
IWERJYZLTFXUAX-CIFXRNLBSA-N |
Isomeric SMILES |
C1[C@@H](CN[C@H]1CN)O.Cl.Cl |
Canonical SMILES |
C1C(CNC1CN)O.Cl.Cl |
Origin of Product |
United States |
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